molecular formula C15H33N B14669179 N-Methyltetradecan-2-amine CAS No. 39478-17-6

N-Methyltetradecan-2-amine

Cat. No.: B14669179
CAS No.: 39478-17-6
M. Wt: 227.43 g/mol
InChI Key: MIGAGPAEKKXRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyltetradecan-2-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. This compound is notable for its long carbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyltetradecan-2-amine can be synthesized through several methods. One common approach is the alkylation of secondary amines. For instance, the reaction of tetradecane with methylamine under controlled conditions can yield this compound. Another method involves the reductive amination of ketones or aldehydes with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity. Microwave-assisted and ultrasound-assisted synthesis techniques are also explored to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-Methyltetradecan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted amines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Methyltetradecan-2-amine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyltetradecan-2-amine involves its interaction with molecular targets such as enzymes and receptors. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. Its long carbon chain also allows it to interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyltetradecan-2-amine include other long-chain secondary amines such as N-Methyldodecan-2-amine and N-Methylhexadecan-2-amine. These compounds share similar structural features but differ in the length of their carbon chains .

Uniqueness

This compound is unique due to its specific carbon chain length, which imparts distinct physical properties such as melting point and solubility. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

39478-17-6

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

IUPAC Name

N-methyltetradecan-2-amine

InChI

InChI=1S/C15H33N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16-3/h15-16H,4-14H2,1-3H3

InChI Key

MIGAGPAEKKXRTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.